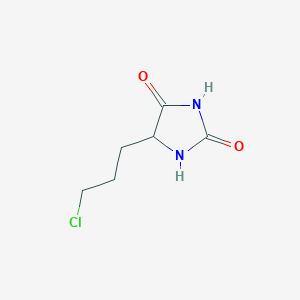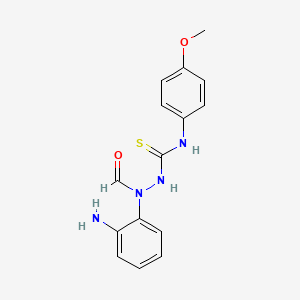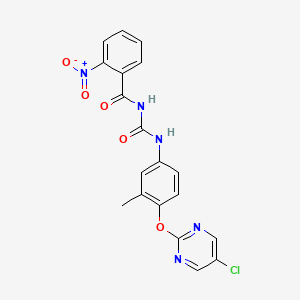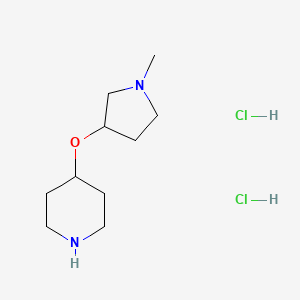
(R)-2-Amino-2-methylbutan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-methylbutan-1-ol hydrochloride is a chiral compound with a molecular formula of C5H14ClNO. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties. The compound is characterized by the presence of an amino group, a hydroxyl group, and a chiral center, making it an important intermediate in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-methylbutan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as ®-2-Amino-2-methylbutanol.
Reaction with Hydrochloric Acid: The starting material is reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out under controlled conditions to ensure the purity and yield of the final product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure ®-2-Amino-2-methylbutan-1-ol hydrochloride.
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-2-methylbutan-1-ol hydrochloride may involve more efficient and scalable methods. These methods often include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and reducing production costs.
Catalytic Processes: The use of catalysts can enhance the reaction rate and selectivity, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
®-2-Amino-2-methylbutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as thionyl chloride (SOCl2), are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
科学的研究の応用
®-2-Amino-2-methylbutan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of ®-2-Amino-2-methylbutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions, changes in cellular signaling pathways, and alterations in gene expression.
類似化合物との比較
Similar Compounds
(S)-2-Amino-2-methylbutan-1-ol hydrochloride: The enantiomer of ®-2-Amino-2-methylbutan-1-ol hydrochloride, with similar chemical properties but different biological activities.
2-Amino-2-methylpropan-1-ol hydrochloride: A structurally related compound with a different carbon chain length.
2-Amino-2-methylpentan-1-ol hydrochloride: Another similar compound with an extended carbon chain.
Uniqueness
®-2-Amino-2-methylbutan-1-ol hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound in various research and industrial applications.
特性
分子式 |
C5H14ClNO |
|---|---|
分子量 |
139.62 g/mol |
IUPAC名 |
(2R)-2-amino-2-methylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-3-5(2,6)4-7;/h7H,3-4,6H2,1-2H3;1H/t5-;/m1./s1 |
InChIキー |
IITRUVQGNUXQQF-NUBCRITNSA-N |
異性体SMILES |
CC[C@](C)(CO)N.Cl |
正規SMILES |
CCC(C)(CO)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


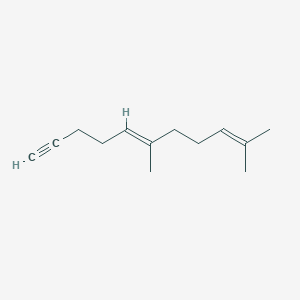
![4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline](/img/structure/B12834019.png)


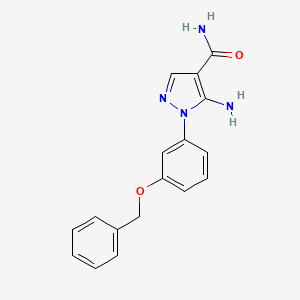

![6-(Trifluoromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12834051.png)

